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Abstract
Boronic acids and their derivatives are a cornerstone of modern organic synthesis and

medicinal chemistry, primarily due to their versatility as intermediates in carbon-carbon bond

formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This technical guide

focuses on the compound with the molecular formula C13H18BNO3, identified as [3-

(cyclohexylcarbamoyl)phenyl]boronic acid[3]. We will provide a comprehensive overview of its

chemical properties, discuss generalized synthesis and experimental protocols relevant to its

class, and explore its potential applications in the context of drug development. This document

serves as a resource for researchers engaged in the synthesis and application of novel boronic

acid derivatives.

Compound Identification and Physicochemical
Properties
The chemical compound represented by the molecular formula C13H18BNO3 is systematically

named [3-(cyclohexylcarbamoyl)phenyl]boronic acid according to IUPAC nomenclature.[3] It

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1350689?utm_src=pdf-interest
https://www.sigmaaldrich.com/SG/en/products/chemistry-and-biochemicals/chemical-synthesis/boronic-acids-and-derivatives
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64652272f2112b41e9b7c3f3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Cyclohexylaminocarbonyl_phenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Cyclohexylaminocarbonyl_phenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


belongs to the class of arylboronic acids, which are characterized by a boronic acid functional

group (-B(OH)2) attached to an aromatic ring.

Chemical Structure and Identifiers
IUPAC Name: [3-(cyclohexylcarbamoyl)phenyl]boronic acid[3]

Molecular Formula: C13H18BNO3[3]

CAS Number: 850567-25-8[3]

Synonyms: 3-(Cyclohexylaminocarbonyl)phenylboronic acid, (3-

(Cyclohexylcarbamoyl)phenyl)boronic acid[3]

Physicochemical Data
The key computed physicochemical properties for [3-(cyclohexylcarbamoyl)phenyl]boronic acid

are summarized in the table below. This data is essential for predicting its behavior in various

chemical and biological systems.

Property Value Source

Molecular Weight 247.10 g/mol PubChem CID 3769667[3]

Exact Mass 247.1379736 Da PubChem CID 3769667[3]

XLogP3-AA 2.6 PubChem CID 3769667

Hydrogen Bond Donor Count 3 PubChem CID 3769667[3]

Hydrogen Bond Acceptor

Count
3 PubChem CID 3769667[3]

Rotatable Bond Count 3 PubChem CID 3769667[3]

Topological Polar Surface Area 69.6 Å² PubChem CID 3769667[3]

Heavy Atom Count 18 PubChem CID 3769667

Formal Charge 0 PubChem CID 3769667

Complexity 279 PubChem CID 3769667[3]
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Synthesis and Experimental Protocols
While a specific, published synthesis protocol for [3-(cyclohexylcarbamoyl)phenyl]boronic acid

is not readily available, a general and widely adopted method for the synthesis of arylboronic

acids involves the reaction of an organometallic intermediate (such as an organolithium or

Grignard reagent) with a trialkyl borate ester, followed by acidic workup.[4]

General Synthesis Workflow
The logical flow for a typical arylboronic acid synthesis is depicted below. This process begins

with the formation of an organometallic reagent from an aryl halide, which is then reacted with

a borate ester to form the boronic ester, and finally hydrolyzed to yield the desired boronic acid.

Aryl Halide
(e.g., 3-bromobenzamide derivative)

Organometallic Formation
(e.g., with n-BuLi or Mg)

Metalation

Quenching & Borylation

Trialkyl Borate
(e.g., B(OiPr)3)

Electrophilic
Boron Source

Hydrolysis
(Acidic Workup, e.g., HCl)

Intermediate:
Boronic Ester Purification

(Recrystallization/Chromatography)
Final Product:

Arylboronic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A primary application of [3-(cyclohexylcarbamoyl)phenyl]boronic acid is its use as a building

block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] A detailed,

representative protocol for such a reaction is provided below.

Objective: To couple an aryl halide with [3-(cyclohexylcarbamoyl)phenyl]boronic acid.

Materials:

[3-(cyclohexylcarbamoyl)phenyl]boronic acid (1.0 eq)

Aryl halide (e.g., 4-iodotoluene) (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

Base (e.g., K2CO3) (2.0 eq)

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

To a flame-dried Schlenk flask, add [3-(cyclohexylcarbamoyl)phenyl]boronic acid, the aryl

halide, and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the palladium catalyst to the flask under the inert atmosphere.

Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously

for the required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization to yield the desired

biaryl compound.
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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1350689?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development and Medicinal
Chemistry
Boronic acids are a privileged scaffold in medicinal chemistry.[4] The boron atom can form

reversible covalent bonds with diols, a feature exploited in designing enzyme inhibitors and

biosensors.[1] The most prominent example is Bortezomib, a dipeptidyl boronic acid that acts

as a proteasome inhibitor for treating multiple myeloma.[4]

Role as Serine Protease Inhibitors
The boronic acid moiety is an effective warhead for inhibiting serine proteases. The empty p-

orbital of the boron atom acts as a Lewis acid, readily accepting a lone pair from the catalytic

serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that

mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's function.
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(Reversible Covalent Complex)

Nucleophilic Attack

Boronic Acid Inhibitor
(Lewis Acid)
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Caption: Mechanism of serine protease inhibition by a boronic acid compound.
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Compounds like [3-(cyclohexylcarbamoyl)phenyl]boronic acid serve as valuable starting points

for fragment-based drug discovery and lead optimization campaigns targeting such enzymes.

The phenylboronic acid core provides a robust anchor, while the cyclohexylcarbamoyl moiety

can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion
[3-(cyclohexylcarbamoyl)phenyl]boronic acid is a representative member of the versatile

arylboronic acid class of compounds. Its well-defined structure and physicochemical properties

make it an important building block in organic synthesis, particularly for creating complex

molecular architectures through palladium-catalyzed cross-coupling reactions. The broader

class of boronic acids continues to demonstrate significant therapeutic potential, especially in

the development of targeted enzyme inhibitors. Further research into derivatives of this and

similar scaffolds is a promising avenue for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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